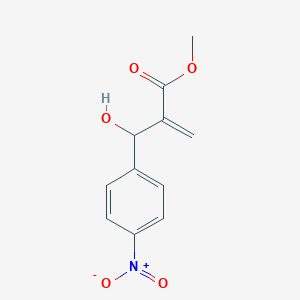

Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate

描述

Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate (CAS: 114106-93-3) is an acrylate derivative featuring a 4-nitrophenyl group and a hydroxyl group attached to a central methylene carbon. Its molecular formula is C₁₁H₁₁NO₅, with a molecular weight of 237.21 g/mol. The compound exists as an oil at room temperature, as reported in its ¹H-NMR (CDCl₃) spectrum, which shows characteristic signals at δ 8.20 (aromatic protons), 6.40 and 5.88 (acrylate protons), and 3.74 ppm (methoxy group) . The ¹³C-NMR spectrum confirms the presence of a carbonyl group at δ 166.3 ppm and the nitrophenyl moiety at δ 148.9 and 147.3 ppm .

属性

IUPAC Name |

methyl 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-7(11(14)17-2)10(13)8-3-5-9(6-4-8)12(15)16/h3-6,10,13H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMALDNNWRVBOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463771 | |

| Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114106-93-3 | |

| Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

DABCO-Catalyzed Synthesis Under Sonication

A prominent protocol involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. In a representative procedure, 4-nitrobenzaldehyde (5 mmol) is combined with methyl acrylate (12 equivalents) and DABCO (0.65 equivalents) under sonication at room temperature for 4 hours. The reaction proceeds without solvent, leveraging ultrasonic energy to enhance molecular interactions. Post-reaction workup with ethyl acetate yields the product in 94% purity. This method is notable for its short reaction time and high efficiency, though the excess methyl acrylate required may pose challenges in large-scale applications.

Key Parameters:

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DABCO | None | 25°C | 4 | 94 |

DMAP-Catalyzed Solvent-Free Synthesis

Alternative catalytic systems, such as 4-dimethylaminopyridine (DMAP), have also been explored. In one study, 10 mol% DMAP was employed to mediate the reaction between 4-nitrobenzaldehyde and methyl acrylate under solvent-free conditions. The absence of solvent simplifies purification and reduces environmental impact, though reaction times may extend to 48 hours to achieve comparable yields. Temperature modulation is critical, with optimal results observed at 25–30°C.

Advantages of DMAP:

-

Reduced catalyst loading (10 mol% vs. 30–50 mol% for DABCO).

-

Elimination of solvent reduces waste generation.

Wittig Reaction: A Multi-Step Synthetic Route

The Wittig reaction offers an alternative pathway, particularly useful for accessing structurally related acrylates. A Chinese patent (CN106336357A) outlines a multi-step synthesis starting with triphenylphosphine and 2-methyl bromoacetate.

Formation of the Wittig Reagent

The initial step involves reacting triphenylphosphine with 2-methyl bromoacetate in the presence of sodium iodide (catalyst) and toluene. The mixture is heated to 80°C for 6 hours, yielding methoxycarbonylmethylene triphenylphosphonium chloride. This intermediate is isolated via phase separation and crystallized using a sodium hydroxide solution.

Condensation with Formaldehyde

The Wittig reagent is subsequently reacted with formaldehyde in aqueous medium, followed by extraction with dichloromethane and vacuum distillation. This method achieves an 85% yield of the target compound. While scalable, the reliance on triphenylphosphine generates stoichiometric amounts of triphenylphosphine oxide as a byproduct, complicating purification.

Reaction Summary:

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Triphenylphosphine, NaI, 80°C | Wittig Reagent | 90 |

| 2 | Formaldehyde, K₂CO₃, 15–20°C | Target Compound | 85 |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The Baylis-Hillman reaction outperforms the Wittig approach in terms of atom economy and step count. The DABCO-catalyzed method achieves a 94% yield in a single step, whereas the Wittig route requires two steps and affords an 85% overall yield. However, the Wittig method’s compatibility with industrial-scale production (due to standardized phosphine chemistry) may offset its lower efficiency.

化学反应分析

Types of Reactions

Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.

Major Products

Oxidation: Formation of methyl 2-(oxo(4-nitrophenyl)methyl)acrylate.

Reduction: Formation of methyl 2-(hydroxy(4-aminophenyl)methyl)acrylate.

Substitution: Formation of various substituted acrylates depending on the nucleophile used.

科学研究应用

Organic Synthesis

Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, including:

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction: The nitro group can be reduced to amino derivatives.

- Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions.

Materials Science

In materials science, this compound is utilized for developing polymers and copolymers with tailored properties. Its unique structure allows it to contribute to the design of materials with specific mechanical and thermal characteristics. For example, it can be incorporated into polymer matrices to enhance their performance under various conditions .

Biological Studies

Recent studies have indicated potential biological activities of derivatives derived from methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate. For instance, research has shown that its derivatives may exhibit anti-leishmanial properties, making them candidates for medicinal chemistry applications . The mechanism of action typically involves interactions with biological targets facilitated by the compound's functional groups.

Case Studies

作用机制

The mechanism of action of methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction to form amino derivatives. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in different chemical transformations.

相似化合物的比较

Table 1: Comparative Analysis of Methyl 2-(Hydroxy(aryl)methyl)acrylate Derivatives

Key Differences and Research Findings

Electronic and Steric Effects

- 4-Nitrophenyl vs. 4-Cyanophenyl: The nitro group (–NO₂) is a stronger electron-withdrawing group compared to cyano (–CN), which enhances the electrophilicity of the acrylate moiety in Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate. This property makes it more reactive in nucleophilic addition reactions, such as MBH reactions .

Physical State and Stability

- The 4-cyanophenyl analog is a milky white solid with a defined melting point (120–123°C), making it easier to handle in solid-phase syntheses compared to the liquid nitro derivative .

- The 2-methoxyphenyl variant (C₁₂H₁₄O₄) has a lower molecular weight (222.24 g/mol) and higher lipophilicity (LogP: 1.46), which may enhance its solubility in nonpolar solvents for polymer applications .

生物活性

Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate (CAS No. 114106-93-3) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, emphasizing its implications in medicinal chemistry.

Chemical Structure and Properties

Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate features a methacrylate backbone with a hydroxyl group and a nitrophenyl moiety. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate has been achieved through various methods, including the reaction of 4-nitrobenzaldehyde with methyl acrylate under specific conditions. A notable study reported a yield of 94% when using 4-nitrobenzaldehyde as a reactant .

| Reactant | Product | Time (hrs) | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | 48 | 94 |

Antimicrobial Properties

Research indicates that methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for cytotoxic effects on cancer cell lines. In particular, studies have demonstrated that it induces apoptosis in prostate cancer cells (e.g., LNCaP and PC-3), with IC50 values indicating potent activity at low concentrations. For instance, one study reported an IC50 value of approximately 10 µM against LNCaP cells, highlighting its potential as an anticancer therapeutic .

The biological activity of methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate can be attributed to several mechanisms:

- Cell Signaling Pathways : The compound influences key signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : It may act as an inhibitor of specific enzymes critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Production : The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death .

Case Studies

- Prostate Cancer Cell Lines : A study investigated the effects of methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate on LNCaP and PC-3 prostate cancer cells. The results demonstrated significant cytotoxicity, with morphological changes indicative of apoptosis observed under microscopy.

- Bacterial Strains : Another research effort assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, where the compound displayed broad-spectrum activity. The minimum inhibitory concentration (MIC) values were determined for various strains, supporting its potential use as an antimicrobial agent.

常见问题

Q. What are the optimal synthetic routes for Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate, and how can reaction efficiency be assessed?

The compound is synthesized via the Morita-Baylis-Hillman (MBH) reaction , a tandem Michael-aldol process. A validated protocol involves reacting 4-nitrobenzaldehyde with methyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst and silica gel as a mediator. Key parameters include:

Q. What spectroscopic methods are most effective for characterizing Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- -NMR (CDCl): Peaks at δ 8.20 (2H, aromatic), 5.64 (1H, hydroxyl-methine), 3.74 (3H, methyl ester) .

- -NMR: Key signals at δ 166.3 (ester carbonyl), 148.9 (nitro-substituted aromatic carbon), and 72.3 (hydroxyl-bearing carbon) . Infrared (IR) spectroscopy can confirm functional groups (e.g., ester C=O stretch at ~1700 cm), though solvent selection (CCl, CS) affects resolution .

Advanced Research Questions

Q. How can reaction mechanisms for the MBH synthesis of this compound be experimentally validated?

Mechanistic studies involve:

- Kinetic isotope effects (KIE) : Comparing for deuterated vs. non-deuterated substrates to identify rate-limiting steps.

- Catalyst profiling : Testing alternatives to DABCO (e.g., DMAP) to assess nucleophilic activation pathways .

- Silica gel role : Investigating its impact on proton transfer steps via controlled experiments with/without solid support .

Q. What strategies mitigate solubility challenges during purification of Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate?

The compound’s polarity (LogP ~1.46) necessitates:

- Chromatographic solvents : Use polar aprotic mixtures (e.g., ethyl acetate/hexane) for column chromatography.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) based on Hildebrand solubility parameters .

- NMR analysis : Confirm purity in CDCl, which dissolves the compound without derivatization .

Q. How does the nitro group influence regioselectivity in downstream reactions (e.g., cycloadditions or alkylations)?

The 4-nitrophenyl group acts as an electron-withdrawing moiety, directing electrophilic attacks to the α,β-unsaturated ester. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。